molecular formula C11H9ClN2O3 B11811717 Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate

Cat. No.: B11811717
M. Wt: 252.65 g/mol
InChI Key: LYNXKQGGZWGCEI-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a base such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with biological molecules, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-9(14-17-10(8)13)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3

InChI Key

LYNXKQGGZWGCEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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